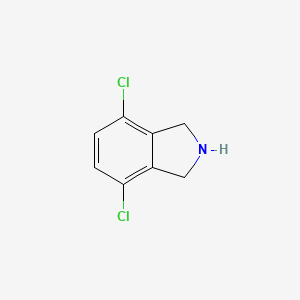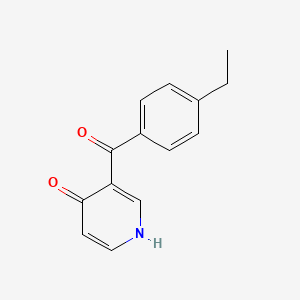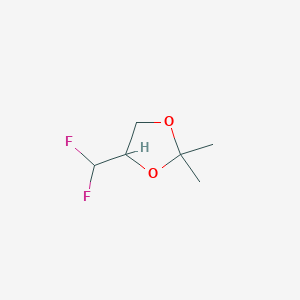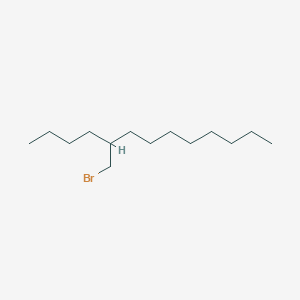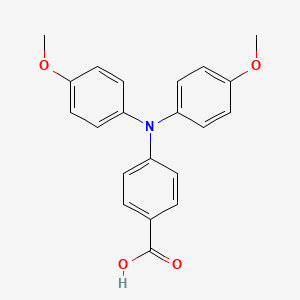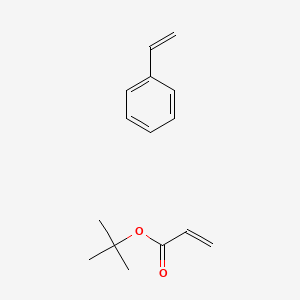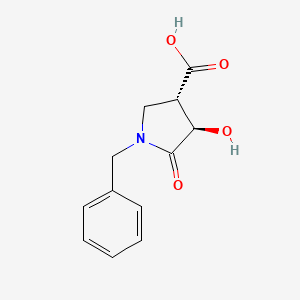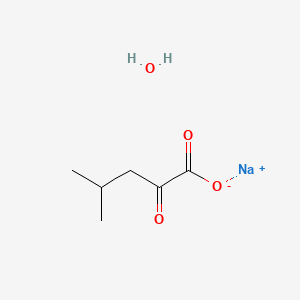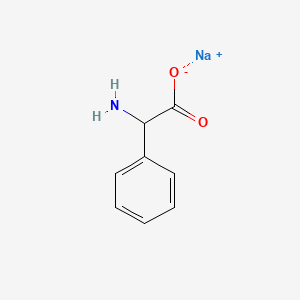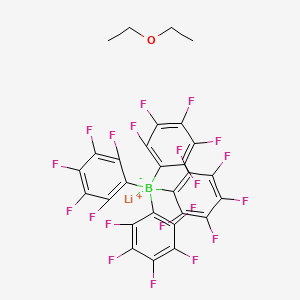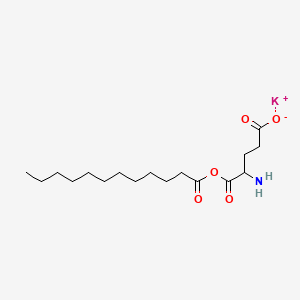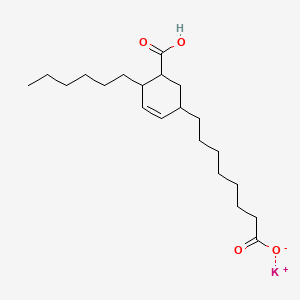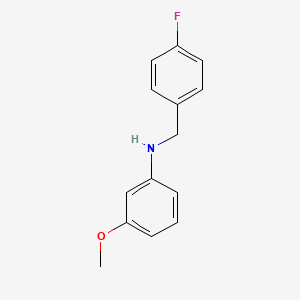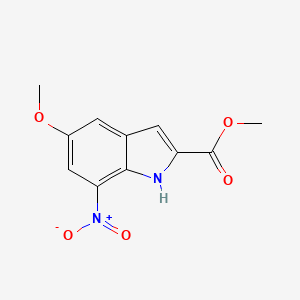
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
説明
“Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indole derivatives are synthesized using various methods. For example, Larock’s heteroannulation reaction is used to synthesize 5-methoxy-2,3-disubstituted indole . Other methods include condensation reactions, arylation reactions using a palladium acetate catalyst, and enantioselective Friedel-Crafts alkylation .Chemical Reactions Analysis
Indole derivatives are used in various chemical reactions. For example, they are used as reactants in the preparation of indolylquinoxalines by condensation reactions, in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are used in the treatment of various disorders in the human body, including cancer cells and microbes . Therefore, the synthesis and study of indole derivatives, including “Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate”, is a promising area for future research.
作用機序
Target of Action
Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate, also known as 5-Methoxy-7-nitro-2-indolecarboxylic acid methyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . This compound is known to inhibit Protein kinase C theta (PKCθ) , Tubulin polymerization , Peptide-mimetic protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , and Cyclooxygenase (COX) . These targets play crucial roles in various cellular processes, including cell division, inflammation, and pain perception.
Mode of Action
Given its inhibitory effects on the aforementioned targets, it likely interacts with these proteins and disrupts their normal functioning . For instance, by inhibiting tubulin polymerization, it may interfere with cell division and growth. Similarly, by inhibiting COX enzymes, it could potentially reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound’s inhibition of PKCθ, Tubulin, PAR-1, phospholipase A2α, and COX suggests that it affects multiple biochemical pathways . For example, by inhibiting COX enzymes, it could affect the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis and thus reducing inflammation. Similarly, its inhibition of tubulin polymerization would impact the cell cycle, particularly mitosis, potentially leading to cell growth inhibition.
Pharmacokinetics
Like other indole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The compound’s inhibitory effects on its targets can lead to various cellular and molecular effects. For instance, its inhibition of COX enzymes could lead to reduced inflammation and pain . Its inhibition of tubulin polymerization could lead to cell growth inhibition, potentially making it useful in the treatment of cancer .
特性
IUPAC Name |
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-7-3-6-4-8(11(14)18-2)12-10(6)9(5-7)13(15)16/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJPSMVGQWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




